1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one
Description
1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one is a bicyclic heteroaromatic compound featuring a pyrido[3,4-b]pyrazine core substituted with an acetyl group. The pyrido[3,4-b]pyrazine system consists of fused pyridine and pyrazine rings, which confer strong electron-withdrawing properties due to the presence of three nitrogen atoms in the aromatic system .
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1-pyrido[3,4-b]pyrazin-5-ylethanone |
InChI |
InChI=1S/C9H7N3O/c1-6(13)8-9-7(2-3-11-8)10-4-5-12-9/h2-5H,1H3 |
InChI Key |
XDOMGDSGFJWMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC2=NC=CN=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridine derivatives with pyrazine derivatives under controlled conditions. For instance, the reaction of 2-aminopyridine with 2,3-dichloropyrazine in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazine ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[3,4-b]pyrazin-5-yl carboxylic acid, while reduction may produce pyrido[3,4-b]pyrazin-5-ylmethanol .
Scientific Research Applications
1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to the disruption of the cell cycle and induction of apoptosis in cancer cells . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Electronic Properties
Pyrido[3,4-b]pyrazine vs. Pyridine and Quinoxaline Pyrido[3,4-b]pyrazine exhibits stronger electron-withdrawing capabilities than pyridine or quinoxaline due to the additional nitrogen atom in the fused pyrazine ring. This property makes it advantageous for designing low-bandgap conjugated polymers. For example, polymers incorporating pyrido[3,4-b]pyrazine as an acceptor unit demonstrate enhanced charge-transfer efficiency compared to quinoxaline-based systems .
Comparison with Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines replace one pyrazine nitrogen with a pyrrole-like nitrogen, reducing electron-withdrawing strength. For instance, 4,6-dimethyl-1,3-diphenylpyrazolo[3,4-b]pyridine (Compound 5 in ) shows reduced polarity compared to pyrido[3,4-b]pyrazine derivatives, impacting solubility and optoelectronic applications .
Data Tables
Table 1: Comparison of Key Properties
| Compound | Core Structure | Electron-Withdrawing Strength | Bandgap (eV) | Notable Applications |
|---|---|---|---|---|
| 1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one | Pyrido[3,4-b]pyrazine | High | 1.5–1.8 | Conjugated polymers, kinase inhibitors |
| Quinoxaline | Benzodiazine | Moderate | 2.1–2.4 | Organic semiconductors |
| Pyrazolo[3,4-b]pyridine | Pyrazole-pyridine hybrid | Low to moderate | 2.5–3.0 | Antimicrobial agents |
| Sovleplenib | Pyrido[3,4-b]pyrazin-5-amine | High | N/A | Tyrosine kinase inhibition |
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